3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4F4N2O3 It is a halogenated aniline derivative, characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-fluoro-2-(trifluoromethoxy)aniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed:
Reduction: 3-Fluoro-4-amino-2-(trifluoromethoxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline is used as a building block in organic synthesis to prepare more complex molecules. Its unique functional groups make it valuable for creating compounds with specific properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine and nitro groups can enhance the biological activity and metabolic stability of drug candidates .
Industry: The compound finds applications in the development of agrochemicals, where it can be used to synthesize herbicides, insecticides, and fungicides. Additionally, it is used in materials science for the development of advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity towards these targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-4-(trifluoromethoxy)aniline
- 4-Nitro-3-(trifluoromethyl)aniline
- 2-Fluoro-3-(trifluoromethyl)aniline
Comparison: 3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline is unique due to the specific arrangement of its functional groupsSimilarly, the trifluoromethoxy group distinguishes it from 4-Nitro-3-(trifluoromethyl)aniline, providing different electronic and steric effects .
Eigenschaften
Molekularformel |
C7H4F4N2O3 |
---|---|
Molekulargewicht |
240.11 g/mol |
IUPAC-Name |
3-fluoro-4-nitro-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4F4N2O3/c8-5-4(13(14)15)2-1-3(12)6(5)16-7(9,10)11/h1-2H,12H2 |
InChI-Schlüssel |
SDHLQAYHXFRCMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)OC(F)(F)F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.